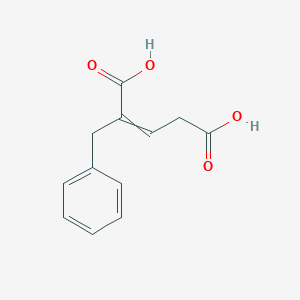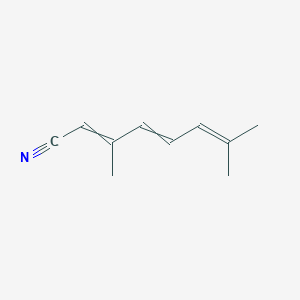
3,7-Dimethylocta-2,4,6-trienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylocta-2,4,6-trienenitrile is an organic compound with the molecular formula C₁₀H₁₃N. It is characterized by a nitrile group (-CN) attached to a conjugated triene system, which consists of three double bonds in a linear arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,4,6-trienenitrile typically involves the reaction of 3-methyl-2-butenal with other reagents under specific conditions. One common method includes the use of ethyl 3-methyl-2-butenoate as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale chemical processes that optimize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3,7-Dimethylocta-2,4,6-trienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines.
科学的研究の応用
3,7-Dimethylocta-2,4,6-trienenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,7-Dimethylocta-2,4,6-trienenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The conjugated triene system also plays a role in its chemical behavior, potentially affecting its electronic properties and stability .
類似化合物との比較
Similar Compounds
3,7-Dimethylocta-2,6-dienal: This compound has a similar structure but lacks the nitrile group, resulting in different chemical properties and reactivity.
3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate: This ester derivative has different functional groups, leading to distinct applications and behavior in chemical reactions.
Uniqueness
3,7-Dimethylocta-2,4,6-trienenitrile is unique due to its combination of a nitrile group and a conjugated triene system. This structure imparts specific chemical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
85406-06-0 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
3,7-dimethylocta-2,4,6-trienenitrile |
InChI |
InChI=1S/C10H13N/c1-9(2)5-4-6-10(3)7-8-11/h4-7H,1-3H3 |
InChIキー |
KFPIOJAGLQCOPM-UHFFFAOYSA-N |
正規SMILES |
CC(=CC=CC(=CC#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


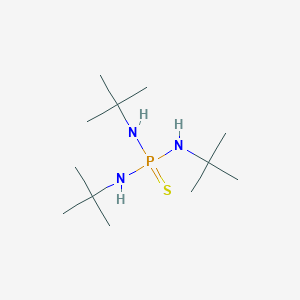
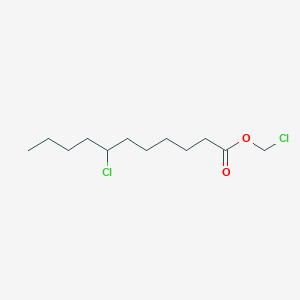

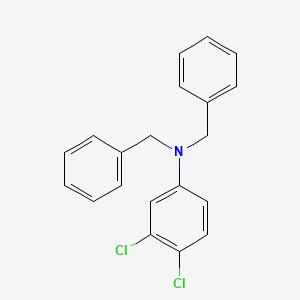
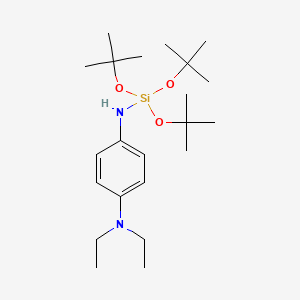
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
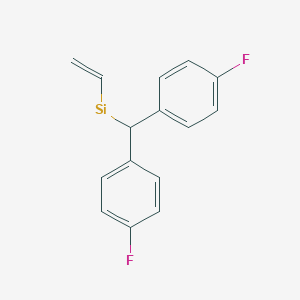
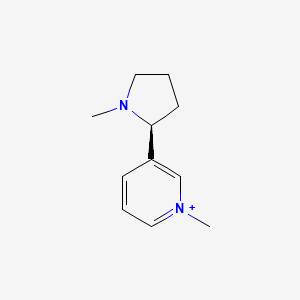
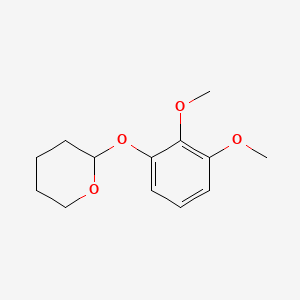
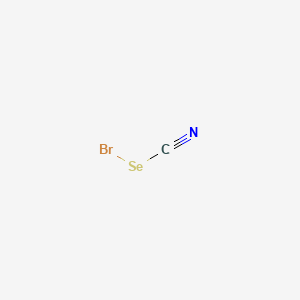
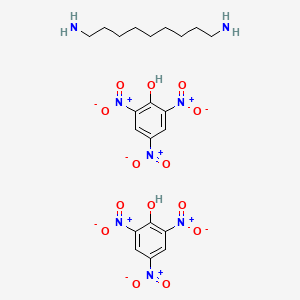
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
